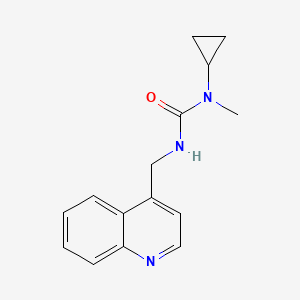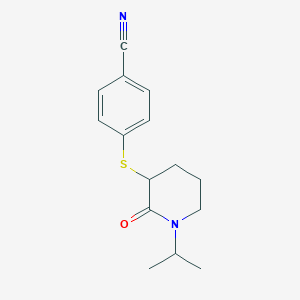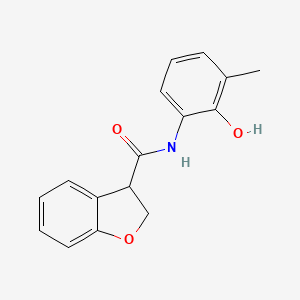![molecular formula C12H18N2O B7584765 N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide, also known as DMMA, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed for its potential therapeutic properties. DMMA has been studied extensively for its mechanism of action and its effects on the biochemical and physiological functions of the body.
Mecanismo De Acción
The mechanism of action of N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting the activity of COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has been shown to have an effect on the cardiovascular system by reducing blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and its effects on the body are not fully understood. Further research is needed to fully understand its potential therapeutic properties.
Direcciones Futuras
There are several future directions for research on N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide. One area of research is the development of this compound analogs with improved therapeutic properties. Another area of research is the study of the mechanism of action of this compound. Further research is also needed to fully understand the potential therapeutic properties of this compound and its effects on the body.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It has been studied for its effects on the central nervous system, cardiovascular system, and immune system. This compound has been shown to have potential as an analgesic, anti-inflammatory, and antipyretic agent. It has also been studied for its potential as an antidepressant and anxiolytic agent. This compound has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand the potential therapeutic properties of this compound and its effects on the body.
Métodos De Síntesis
N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide is synthesized by the reaction of 2-methylphenylacetic acid with N,N-dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid. The product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide has been used extensively in scientific research for its potential therapeutic properties. It has been studied for its effects on the central nervous system, cardiovascular system, and immune system. This compound has been shown to have potential as an analgesic, anti-inflammatory, and antipyretic agent. It has also been studied for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-5-6-11(8-14(3)4)7-12(9)13-10(2)15/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDPKRCXNYUZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)


![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)

